1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea
Description
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Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)13(18)6-7-16-14(19)17-10-4-5-11-12(8-10)21-9-20-11/h4-5,8,13,18H,6-7,9H2,1-3H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDAJCSBXWDFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The urea linkage and the hydroxy-substituted alkyl side chain contribute to its pharmacological profile.
Antioxidant Activity
Research indicates that derivatives of benzodioxole compounds exhibit significant antioxidant properties. For instance, a related compound demonstrated an IC50 value of 86.3 μM in a DPPH scavenging assay, indicating moderate antioxidant activity . This suggests that this compound may also possess similar properties.
Enzyme Inhibition
Several studies have explored the enzyme inhibitory potential of benzodioxole derivatives. Notably, compounds with similar structures have shown effectiveness against various enzymes such as α-amylase and lipase. For instance, certain derivatives exhibited IC50 values ranging from 2.57 to 15.26 µM against α-amylase . This highlights the potential of this compound as an enzyme inhibitor.
Study on Antioxidant Properties
In a study examining the antioxidant properties of various benzodioxole derivatives, researchers found that compounds with similar structural characteristics to this compound exhibited significant radical scavenging activity. The findings suggest that modifications in the side chain can enhance antioxidant capacity .
Enzyme Inhibition Research
Another investigation focused on the inhibitory effects of benzodioxole derivatives on carbohydrate-metabolizing enzymes. The study revealed that specific modifications in the molecular structure led to increased potency against α-amylase and lipase . This suggests that further exploration of this compound could yield promising results in enzyme inhibition.
Data Summary
| Activity Type | Compound Example | IC50 Value (µM) |
|---|---|---|
| Antioxidant | Hypecoumic acid (related compound) | 86.3 |
| α-Amylase Inhibition | St.2 and St.3 (similar derivatives) | 2.57 - 15.26 |
| Lipase Inhibition | Various benzodioxole derivatives | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
